4-(1H-tetraazol-1-yl)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]butanamide
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Overview
Description
4-(1H-tetraazol-1-yl)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]butanamide is a complex organic compound that features both tetrazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetraazol-1-yl)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]butanamide typically involves multi-step reactions starting from readily available precursors. The process may include:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of nitriles with azides under acidic or basic conditions.
Formation of the Triazole Ring: This often involves the cyclization of hydrazides with thiosemicarbazides or other suitable reagents.
Coupling Reactions: The final step involves coupling the tetrazole and triazole intermediates with a butanamide linker under conditions such as palladium-catalyzed cross-coupling or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetraazol-1-yl)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(1H-tetraazol-1-yl)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Materials Science: Its heterocyclic rings can be used in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-(1H-tetraazol-1-yl)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- Tris[4-(triazol-1-yl)phenyl]amine
- 2-(1H-1,2,4-triazol-1-yl)terephthalic acid
Uniqueness
4-(1H-tetraazol-1-yl)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]butanamide is unique due to its combination of tetrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H12N8OS |
---|---|
Molecular Weight |
304.33 g/mol |
IUPAC Name |
4-(tetrazol-1-yl)-N-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)butanamide |
InChI |
InChI=1S/C11H12N8OS/c20-9(4-1-5-19-7-12-17-18-19)13-11-14-10(15-16-11)8-3-2-6-21-8/h2-3,6-7H,1,4-5H2,(H2,13,14,15,16,20) |
InChI Key |
AQNGANBGSTVWSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NN2)NC(=O)CCCN3C=NN=N3 |
Origin of Product |
United States |
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